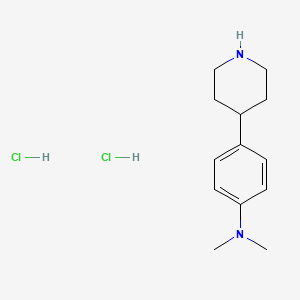
N,N-dimethyl-4-(piperidin-4-yl)aniline dihydrochloride
Cat. No. B1357475
Key on ui cas rn:
131416-78-9
M. Wt: 277.23 g/mol
InChI Key: JPDNJYIUHQHAHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05294625
Procedure details


1-Benzyl-4-(4-dimethylaminophenyl)-1,2,3,6-tetrahydropyridine dihydrochloride (3.65 g) prepared in Example 46 was dissolved in a solvent mixture of 20 ml of ethanol and 5 ml of water. Using 10% palladium-on-carbon as the catalyst, the mixture was subjected to catalytic reduction at atmospheric temperature and pressure for 10 hours. The catalyst was then filtered off and the solvent was distilled off. The residual oil was diluted with a saturated aqueous solution of sodium chloride, made basic by addition of solid sodium hydrogen carbonate and extracted with acetonitrile. The extract was dried and 5 ml of 2N-ethanolic hydrochloric acid was added. Finally the solvent was distilled off and the residue was recrystallized from ethanol to give 1.2 g of colorless crystals melting at 215°-220° C.
Name
1-Benzyl-4-(4-dimethylaminophenyl)-1,2,3,6-tetrahydropyridine dihydrochloride
Quantity
3.65 g
Type
reactant
Reaction Step One




Name
Identifiers


|
REACTION_CXSMILES
|
[ClH:1].Cl.C([N:10]1[CH2:15][CH:14]=[C:13]([C:16]2[CH:21]=[CH:20][C:19]([N:22]([CH3:24])[CH3:23])=[CH:18][CH:17]=2)[CH2:12][CH2:11]1)C1C=CC=CC=1>C(O)C.O.[Pd]>[ClH:1].[ClH:1].[CH3:23][N:22]([CH3:24])[C:19]1[CH:18]=[CH:17][C:16]([CH:13]2[CH2:14][CH2:15][NH:10][CH2:11][CH2:12]2)=[CH:21][CH:20]=1 |f:0.1.2,6.7.8|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The catalyst was then filtered off
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residual oil was diluted with a saturated aqueous solution of sodium chloride
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
made basic by addition of solid sodium hydrogen carbonate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with acetonitrile
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The extract was dried
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
5 ml of 2N-ethanolic hydrochloric acid was added
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Finally the solvent was distilled off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was recrystallized from ethanol
|
Outcomes


Product
Details
Reaction Time |
10 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.Cl.CN(C1=CC=C(C=C1)C1CCNCC1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.2 g | |
| YIELD: CALCULATEDPERCENTYIELD | 86.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
